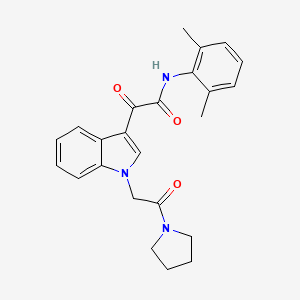

N-(2,6-dimethylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Description

N-(2,6-dimethylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes a phenyl group, an indole moiety, and a pyrrolidine ring

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-16-8-7-9-17(2)22(16)25-24(30)23(29)19-14-27(20-11-4-3-10-18(19)20)15-21(28)26-12-5-6-13-26/h3-4,7-11,14H,5-6,12-13,15H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBXLAFXHSDVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the indole nitrogen with the 2,6-dimethylphenyl acetic acid derivative under acidic or basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include acyl chlorides, amines, and catalysts such as palladium or platinum complexes .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of DM-9384

The synthesis of DM-9384 typically involves N-acylation and N-alkylation reactions using 2,6-xylidine as a starting material. The compound's molecular structure is characterized by the presence of a pyrrolidinone moiety linked to an indole derivative, which contributes to its biological activity .

Cognitive Enhancement

DM-9384 has been studied for its effects on cognitive functions. Research indicates that it can improve memory and learning in various experimental models:

- Electroconvulsive Shock-Induced Amnesia : In studies involving electroconvulsive shock (ECS), DM-9384 demonstrated significant improvement in memory retention when administered prior to training trials. The compound appears to enhance cognitive functions by modulating neurotransmitter systems involved in memory formation .

- Scopolamine-Induced Amnesia : Similarly, in scopolamine-induced amnesia models, DM-9384 showed efficacy in reversing memory deficits. It was observed that the compound could facilitate the acquisition process of avoidance responses in learning tasks, suggesting its potential as a cognitive enhancer .

Anticonvulsant Properties

The anticonvulsant activity of DM-9384 has been evaluated through various pharmacological tests. The compound exhibited protective effects against seizures induced by chemical agents. Its structure suggests that it may interact with GABAergic and glutamatergic systems, which are critical in seizure modulation .

Neuroprotective Effects

The neuroprotective properties of DM-9384 are attributed to its ability to enhance synaptic plasticity and neurogenesis. These effects are particularly relevant in the context of neurodegenerative diseases where cognitive decline is a significant concern. By promoting neuronal health and function, DM-9384 may offer therapeutic benefits for conditions such as Alzheimer's disease and other forms of dementia.

Antitumor Activity

Emerging studies suggest that derivatives of compounds similar to DM-9384 may possess antitumor properties. While specific research on DM-9384's direct antitumor effects is limited, the structural similarities with other bioactive molecules indicate potential applications in cancer therapy .

Case Studies

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

N-(2,6-dimethylphenyl)-2-oxo-2-(1H-indol-3-yl)acetamide: Lacks the pyrrolidine ring, making it less complex and potentially less active in certain biological assays.

N-(2,6-dimethylphenyl)-2-oxo-2-(1-(2-oxoethyl)-1H-indol-3-yl)acetamide: Similar structure but without the pyrrolidine ring, which may affect its reactivity and biological activity.

Uniqueness

The presence of both the indole and pyrrolidine moieties in N-(2,6-dimethylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide makes it unique compared to its analogs.

Biological Activity

N-(2,6-dimethylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , and its molecular weight is approximately 340.376 g/mol. The compound features a unique structure that includes an indole moiety, a pyrrolidine ring, and an acetamide functional group.

Structural Formula

The structural representation can be summarized as follows:

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of indole compounds have shown promising results in inhibiting various cancer cell lines. A notable study demonstrated that certain analogs displayed IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating potent cytotoxic effects .

The mechanism by which this compound exerts its biological activity may involve the inhibition of specific enzymes or pathways related to cancer progression. For example, some studies suggest that similar compounds act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer . The selective inhibition of COX-II has been linked to reduced tumor growth and metastasis in preclinical models.

Study 1: In Vitro Evaluation

In vitro assays have been conducted to evaluate the anticancer efficacy of this compound against various cancer cell lines. The results indicated:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | COX-II inhibition |

| HeLa | 0.85 | Induction of apoptosis |

| PANC-1 | 0.75 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through targeted mechanisms.

Study 2: In Vivo Assessment

In vivo studies using mouse models have shown that treatment with this compound resulted in significant tumor reduction compared to control groups. The study reported a 64% reduction in tumor size after treatment over four weeks, highlighting its potential as an effective therapeutic agent for cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction yields?

- Methodology :

- Step 1 : Start with the condensation of 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde with N-(2,6-dimethylphenyl)acetamide in the presence of a base (e.g., piperidine) under reflux in ethanol .

- Step 2 : Use reductive amination or nucleophilic acyl substitution to form the acetamide linkage. Palladium catalysts (e.g., Pd/C) or flow reactors can enhance efficiency .

- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization (ethyl acetate/hexane) to achieve >95% purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrrolidinyl protons at δ 3.3–3.5 ppm; indole NH at δ 10.2–10.5 ppm) .

- HPLC : Reverse-phase C18 column (ACN/H₂O, 0.1% TFA) to assess purity (>98% area under the curve) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Strategy :

- Substituent Variation : Modify the pyrrolidinyl group (e.g., replace with piperidine) or the dimethylphenyl ring (e.g., halogen substitution) to assess impact on receptor binding .

- Biological Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ calculations and selectivity indices .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

- Case Example : If one study reports anticancer activity (IC₅₀ = 5 µM) while another shows no efficacy:

- Replicate Conditions : Standardize cell lines, serum concentrations, and exposure times .

- Off-Target Profiling : Use kinase screening panels to identify non-specific interactions .

- Metabolic Stability : Assess cytochrome P450 metabolism (e.g., CYP3A4) to rule out rapid degradation .

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to suspected targets (e.g., kinases, GPCRs) .

- Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugates) to track subcellular localization .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Validation : Knockdown/knockout models (e.g., CRISPR-Cas9) to confirm target relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.